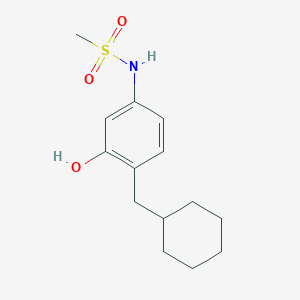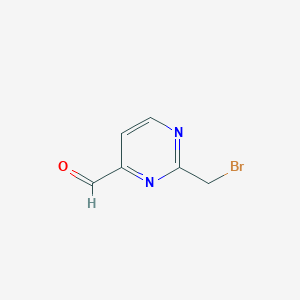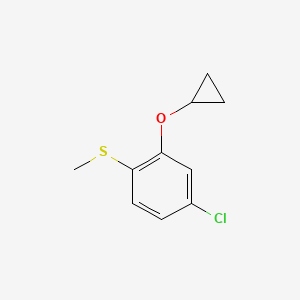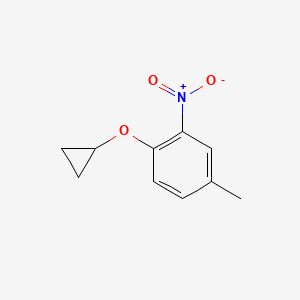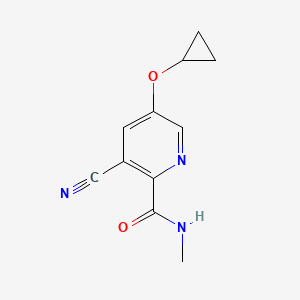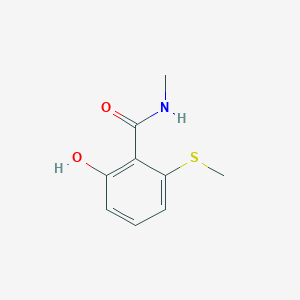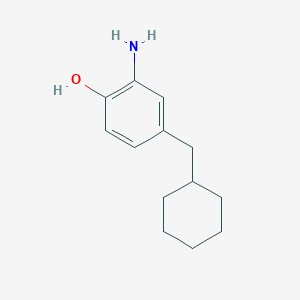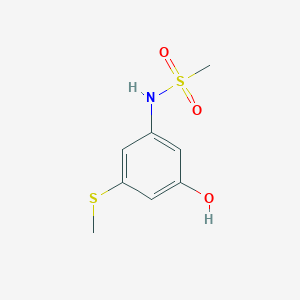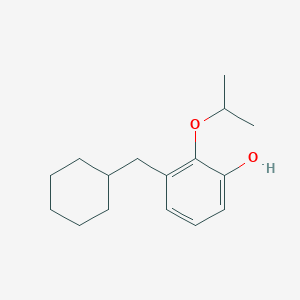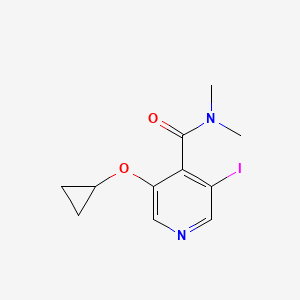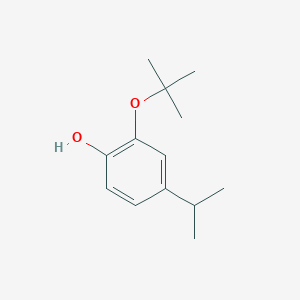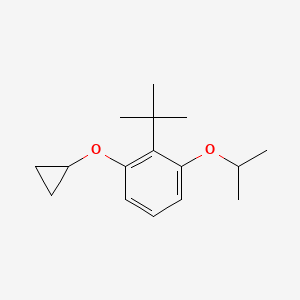
2-Tert-butyl-1-cyclopropoxy-3-isopropoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-1-cyclopropoxy-3-isopropoxybenzene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of a benzene derivative with tert-butyl, cyclopropoxy, and isopropoxy groups. The reaction conditions often include the use of strong bases and solvents to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) ensures the production of high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Tert-butyl-1-cyclopropoxy-3-isopropoxybenzene undergoes various chemical reactions, including:
Reduction: The compound can undergo reduction reactions, particularly at the cyclopropoxy and isopropoxy groups, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) with manganese catalysts.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Primary alcohols from the oxidation of the tert-butyl group.
Reduction: Alcohols from the reduction of the cyclopropoxy and isopropoxy groups.
Substitution: Halogenated derivatives of the benzene ring.
Aplicaciones Científicas De Investigación
2-Tert-butyl-1-cyclopropoxy-3-isopropoxybenzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Tert-butyl-1-cyclopropoxy-3-isopropoxybenzene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical reactions, influencing biological processes and chemical transformations. The tert-butyl group, for example, can undergo selective oxidation, leading to the formation of primary alcohols, which can further participate in biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl alcohol: A simpler tertiary alcohol with the formula (CH3)3COH.
Isobutanol: An isomer of butanol with a similar structure but different functional groups.
2-Methyl-2-propanol: Another tertiary alcohol with a structure similar to tert-butyl alcohol.
Uniqueness
2-Tert-butyl-1-cyclopropoxy-3-isopropoxybenzene stands out due to its combination of tert-butyl, cyclopropoxy, and isopropoxy groups on a benzene ring. This unique arrangement provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C16H24O2 |
|---|---|
Peso molecular |
248.36 g/mol |
Nombre IUPAC |
2-tert-butyl-1-cyclopropyloxy-3-propan-2-yloxybenzene |
InChI |
InChI=1S/C16H24O2/c1-11(2)17-13-7-6-8-14(18-12-9-10-12)15(13)16(3,4)5/h6-8,11-12H,9-10H2,1-5H3 |
Clave InChI |
PSVVBIDZHSOITD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=CC(=C1C(C)(C)C)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



